molecular formula C10H5BrClN5O B2957695 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde CAS No. 1333855-78-9

2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde

Cat. No.: B2957695
CAS No.: 1333855-78-9
M. Wt: 326.54
InChI Key: VOZKBXUKEJEDFS-UHFFFAOYSA-N
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Description

2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde is a heterocyclic organic compound featuring a substituted imidazole core. Its structure includes:

  • Azido group (-N₃) at position 2, known for high reactivity in click chemistry and photolytic applications.
  • 4-Bromophenyl substituent at position 3, contributing steric bulk and electron-withdrawing effects .
  • Chlorine atom at position 5, enhancing electrophilic character and influencing intermolecular interactions.
  • Carbaldehyde group (-CHO) at position 4, enabling condensation reactions for functionalization.

Structural characterization likely employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

2-azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN5O/c11-6-1-3-7(4-2-6)17-8(5-18)9(12)14-10(17)15-16-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKBXUKEJEDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.

    Bromination and chlorination: The bromophenyl and chloro groups are introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The aldehyde group in 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium azide for azidation, and various nucleophiles for substitution reactions.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde largely depends on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromophenyl and chloroimidazole groups can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

The compound’s reactivity and stability can be contextualized against structurally related imidazole derivatives:

Compound Name Substituents (Positions) Key Properties Evidence Reference
2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde -N₃ (2), 4-BrPh (3), -Cl (5), -CHO (4) High reactivity (azide), halogen interactions N/A (see text)
Bis(4-bromophenyl)phenylamine 4-BrPh (aryl), -NH (core) Electron-deficient aromatic system
4-Di(4-bromophenyl)aminobenzaldehyde -CHO, 4-BrPh (aryl) Aldehyde-mediated conjugation
N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea 4-BrPh (aryl), urea backbone Hydrogen-bonding capacity

Key Comparisons:

Azido Group vs. Amine/Aldehyde: The azido group in the target compound offers distinct reactivity (e.g., cycloadditions) compared to amine or aldehyde groups in bis(4-bromophenyl) analogs . Stability: Azides are thermally sensitive, whereas aldehyde-containing analogs (e.g., 4-di(4-bromophenyl)aminobenzaldehyde) are more stable but prone to oxidation .

Halogen Effects: The 4-bromophenyl group enhances π-π stacking and polarizability compared to non-halogenated aryl groups. Similar effects are noted in N,N′-Bis(4-bromophenyl)urea . Chlorine at position 5 may increase acidity of the imidazole N-H compared to fluorine or bromo analogs due to its electronegativity.

Crystallographic Behavior :

  • The compound’s structure likely requires advanced refinement tools (e.g., SHELXL ) due to overlapping electron densities from the azido and bromophenyl groups. This contrasts with simpler urea derivatives, where hydrogen-bonding networks dominate .

Synthetic Challenges: The azido group’s sensitivity complicates synthesis compared to nitro or amino analogs.

Biological Activity

The compound 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde is an imidazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The molecular formula of 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde is C11H8BrClN5OC_{11}H_{8}BrClN_{5}O with a molecular weight of approximately 300.57 g/mol. The synthesis typically involves the azidation of the corresponding imidazole derivative followed by functionalization at the aldehyde position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various imidazole derivatives, including 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde. The compound has been tested against several bacterial strains, showing varying degrees of inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Bacillus subtilisActive at 1 mM

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as S. aureus and B. subtilis .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may exert selective cytotoxicity against certain types of cancer cells:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast cancer)15
A549 (Lung cancer)25
HepG2 (Liver cancer)30

These values indicate a promising potential for further development as an anticancer agent .

Case Studies

  • Antibacterial Activity Against ESKAPE Pathogens
    A study assessed the efficacy of various imidazole derivatives against ESKAPE pathogens, which are known for their antibiotic resistance. The compound demonstrated effective inhibition against S. aureus, with a notable MIC that positions it as a candidate for further investigation in resistant infections .
  • Cytotoxicity in Cancer Research
    In a comparative study involving multiple imidazole derivatives, 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde was shown to selectively induce apoptosis in MCF-7 cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. What are the standard protocols for synthesizing 2-azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with azide-containing precursors under reflux conditions. For example, analogous imidazole derivatives are synthesized by refluxing substituted aldehydes with amino-triazoles in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and vacuum filtration . Optimization may involve varying solvent polarity (e.g., ethanol vs. DMF), reaction time (4–8 hours), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray crystallography : Refine the structure using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths/angles and validate via the CIF file .
  • NMR/IR spectroscopy : Compare experimental 1H^1H-/13C^{13}C-NMR shifts and IR carbonyl stretches (e.g., ~1700 cm1^{-1}) with computational predictions (DFT calculations).
  • Elemental analysis : Verify empirical formula consistency (C, H, N, Br, Cl) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Azide group : Avoid friction, heating, or shock to prevent explosive decomposition. Work in a fume hood with blast shields.
  • Bromophenyl/chloro groups : Use nitrile gloves and PPE to minimize skin contact.
  • Emergency protocols : Follow SDS guidelines for spills (e.g., neutralization with sodium bicarbonate) and ensure access to emergency eyewash stations .

Advanced Research Questions

Q. How do the electron-withdrawing groups (azide, bromophenyl, chloro) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The azide and chloro groups activate the imidazole ring toward nucleophilic attack at specific positions. Computational modeling (e.g., Gaussian or ORCA for Fukui indices) can predict reactive sites. Experimentally, monitor reaction kinetics using 19F^{19}F-NMR or LC-MS to track substituent effects. For example, bromophenyl may sterically hinder para-substitution, favoring meta-functionalization .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder in the azide group)?

  • Methodological Answer :
  • Apply SHELXL’s PART command to model disorder, refining occupancy factors anisotropically.
  • Validate using the PLATON SQUEEZE algorithm to account for solvent-accessible voids.
  • Cross-check with spectroscopic data (e.g., Raman spectroscopy for azide vibrational modes) .

Q. How can thermal stability be assessed under varying experimental conditions (e.g., catalysis or photolysis)?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., azide decomposition above 150°C). Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. For photostability, use UV-vis spectroscopy under controlled light exposure (e.g., 365 nm LED) .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Employ Hammett plots to correlate substituent effects with reaction rates. Use isotopic labeling (e.g., 15N^{15}N-azide) and 1H^1H-DOSY NMR to track intermediate formation. For Suzuki-Miyaura coupling, screen Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to optimize aryl-bromide activation .

Q. How can computational methods predict biological activity (e.g., kinase inhibition) for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (e.g., p38 MAPK).
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with IC50_{50} values from enzymatic assays .

Methodological Best Practices

  • Data Validation : Always cross-verify crystallographic data with spectroscopic results to resolve ambiguities .
  • Reaction Design : Prefer flow chemistry setups for azide-containing reactions to mitigate explosion risks .
  • Collaboration : Partner with computational chemists to integrate DFT/MD simulations into experimental workflows .

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